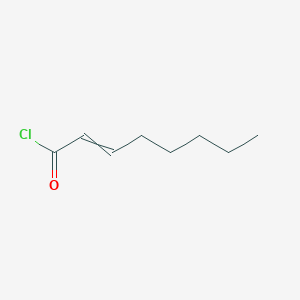
4-(Pentafluorosulfanyl)phenyl isocyanate
Übersicht
Beschreibung
4-(Pentafluorosulfanyl)phenyl isocyanate is a chemical compound with the molecular formula C7H4F5NOS and a molecular weight of 245.17 . It is an isocyanate compound mainly used in scientific research studies.
Molecular Structure Analysis
The InChI code for 4-(Pentafluorosulfanyl)phenyl isocyanate is1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Battery Performance Improvement
4-(Pentafluorosulfanyl)phenyl isocyanate has been studied in the context of improving Li-ion battery performance. Research indicates that isocyanate types like this can be effective in reducing initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface. This results in enhanced cycleability of Li-ion batteries (Zhang, 2006).
Chemical Synthesis and Reactions
The compound has been used in various chemical synthesis processes. One study describes the preparation of pentafluorosulfanyl isocyanate and its reactions with different chemical agents, showcasing its versatility in chemical synthesis (Duncan et al., 1976).
Photoreactions and Material Properties
There has been significant interest in the photoreactions of pentafluorophenyl isocyanate with polyfluorinated alcohols and diols. These reactions produce highly fluorinated urethanes and diurethanes with hydrophobic and oleophobic properties, relevant for material science applications (Soto et al., 2014).
Carbocation Studies
The compound has been part of studies on long-lived carbocations. These studies help understand the behavior of carbocations containing the pentafluorosulfanyl phenyl group, which is crucial for developing advanced organic chemistry applications (Narayanan et al., 2019).
Photoluminescence and Materials Science
Research has been conducted on iridium(III) complexes containing a pentafluorosulfanyl group. These complexes exhibit unique photoluminescent properties, which are valuable for materials science, particularly in the development of luminescent materials (Ma et al., 2019).
Safety and Hazards
This compound is classified as toxic and should be stored under argon . It is also moisture sensitive and should be refrigerated . Exposure should be limited, and personal protective equipment should be used when handling this compound . It is recommended to avoid breathing its dust or vapor and to avoid contact with skin and eyes .
Zukünftige Richtungen
The pentafluorosulfanyl group is a new bioisostere of the trifluoromethyl group, with growing importance in drug discovery . The unique properties of pentafluorosulfanyl-containing compounds make them a highly valuable class of fluorine-containing building blocks . Despite the challenges in synthesizing such compounds, recent advances have opened up new possibilities for their use in various scientific fields .
Wirkmechanismus
Isocyanates
are highly reactive molecules that are often used in the production of polyurethane products. They can react with compounds containing alcohol (hydroxyl) groups to form urethane linkages, a process that is commonly used in the production of foams, paints, and coatings .
Target of action
Isocyanates are electrophilic compounds, meaning they are attracted to electron-rich regions of other molecules. This makes them highly reactive towards compounds with nucleophilic (electron-rich) functional groups, such as amines and alcohols .Mode of action
When an isocyanate reacts with an alcohol, it forms a urethane linkage. This reaction is commonly used in the production of polyurethane polymers .Biochemical pathways
In biological systems, isocyanates can react with various biomolecules, including proteins and DNA, potentially leading to various health effects .Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of isocyanates would depend on their specific chemical structure, as well as the route of exposure .Result of action
The reactivity of isocyanates can lead to health effects such as respiratory and skin irritation, sensitization, and asthma .Action environment
The reactivity and stability of isocyanates can be influenced by various environmental factors, including temperature, humidity, and the presence of other chemicals .Eigenschaften
IUPAC Name |
pentafluoro-(4-isocyanatophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFUGCBLHVOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfanyl)phenyl isocyanate | |
CAS RN |
159689-43-7 | |
| Record name | 4-(pentafluorosulfanyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)




![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)

![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)